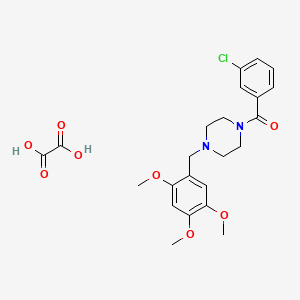
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. In
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and motivation. This compound has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is its potential as a tool for studying the neurobiological mechanisms underlying various neurological disorders. This compound has been found to have a wide range of pharmacological effects, which makes it a useful tool for studying the effects of neurotransmitter modulation on behavior. However, one of the main limitations of using this compound in lab experiments is its potential for toxicity. This compound has been found to be toxic at high doses, which limits its use in animal studies.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One potential direction is to explore the potential use of this compound in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Another potential direction is to study the neurobiological mechanisms underlying the pharmacological effects of this compound. This could involve studying the effects of this compound on various neurotransmitter systems, as well as its potential for modulating gene expression. Finally, future research could focus on developing new analogs of this compound with improved pharmacological properties and reduced toxicity.
Conclusion:
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. Although the exact mechanism of action of this compound is not fully understood, it has been found to modulate the activity of several neurotransmitter systems involved in the regulation of mood, anxiety, and stress. Future research on this compound could focus on exploring its potential use in the treatment of various neurological disorders, as well as studying the neurobiological mechanisms underlying its pharmacological effects.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Propriétés
IUPAC Name |
(3-chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4.C2H2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15;3-1(4)2(5)6/h4-6,11-13H,7-10,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBXVZSVPLQGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



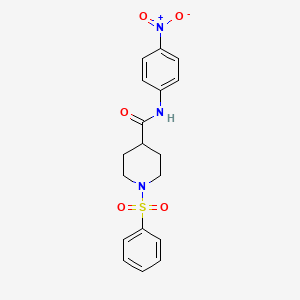
![1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B4012749.png)
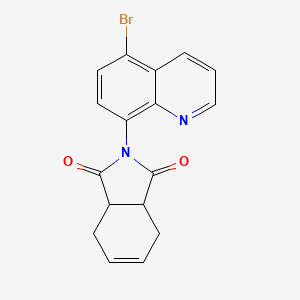

![1-(3-chloro-4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4012784.png)
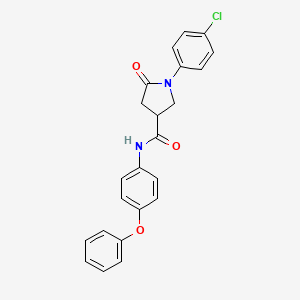

![dimethyl 5-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4012797.png)


![methyl 2-({[1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4012812.png)
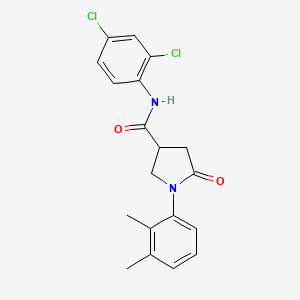
![11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012852.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012858.png)